molecular formula C6H7N3OS B11915134 2-Thioxo-2,3,6,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidin-4(5H)-one CAS No. 16372-06-8

2-Thioxo-2,3,6,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidin-4(5H)-one

Cat. No.: B11915134
CAS No.: 16372-06-8
M. Wt: 169.21 g/mol
InChI Key: VITZTEXYFPRXOV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Thioxo-2,3,6,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidin-4(5H)-one (CAS 16372-06-8) is a high-value pyrrolo[2,3-d]pyrimidine derivative serving as a key scaffold in medicinal chemistry and drug discovery research. This compound is supplied with a high purity of 95% to 97% for research applications. The core research value of this compound lies in its potential as a multi-targeted kinase inhibitor scaffold. Pyrrolo[2,3-d]pyrimidine derivatives have demonstrated significant cytotoxic effects against various cancer cell lines, with specific analogues showing potent inhibitory activity against critical enzymes including EGFR, Her2, VEGFR2, and CDK2, exhibiting IC50 values in the nanomolar range (40-204 nM) . The strategic incorporation of the thioxo group at the 2-position provides additional opportunities for chemical modification and influences binding affinity to biological targets . Mechanistic studies on related analogues reveal that these compounds can induce cell cycle arrest and promote apoptosis in cancer cells through the upregulation of proapoptotic proteins like caspase-3 and Bax, alongside downregulation of Bcl-2 activity . Furthermore, 2-thioxopyrimidine derivatives in general possess diverse biological activities, making them valuable starting points for developing antioxidant, antimicrobial, antiviral, and anticancer agents . Specific derivatives of this core structure have also been investigated as enzyme activators for potential treatment of lysosomal storage diseases like Pompe disease and as inhibitors of myeloperoxidase for inflammatory condition research . This product is intended For Research Use Only and is not for diagnostic or therapeutic use. Researchers should consult the Safety Data Sheet prior to handling and adhere to all laboratory safety protocols.

Properties

CAS No.

16372-06-8

Molecular Formula

C6H7N3OS

Molecular Weight

169.21 g/mol

IUPAC Name

2-sulfanylidene-1,5,6,7-tetrahydropyrrolo[2,3-d]pyrimidin-4-one

InChI

InChI=1S/C6H7N3OS/c10-5-3-1-2-7-4(3)8-6(11)9-5/h1-2H2,(H3,7,8,9,10,11)

InChI Key

VITZTEXYFPRXOV-UHFFFAOYSA-N

Canonical SMILES

C1CNC2=C1C(=O)NC(=S)N2

Origin of Product

United States

Preparation Methods

Diamine-Based Cyclization

Reagents/Conditions :

Starting MaterialReagents/ConditionsProduct YieldReference
3,4-Diaminopyrrole derivativesCS₂, basic medium (e.g., KOH)60–75%

Mechanism :
The 1,5-binucleophile (e.g., 3,4-diaminopyrrole) reacts with CS₂ to form a thioxo group at position 2. The reaction proceeds via nucleophilic attack of the amine on CS₂, followed by cyclization to form the pyrrolo[2,3-d]pyrimidine ring.

Example :
Reaction of 3,4-diaminopyrrole with CS₂ in ethanol under reflux yields 2-thioxo-2,3,6,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidin-4-one.

[3+3] Cyclocondensation

This approach combines a 1,4-binucleophile with a 2-{[bis(methylsulfanyl)methylidene]-amino}acetate derivative.

Malononitrile Derivatives

Reagents/Conditions :

Starting MaterialReagents/ConditionsProduct YieldReference
2-(Ethoxymethylidene)malononitrileMethyl N'-cycloalkylylidenecarbamohydrazonothioates50–60%

Mechanism :
A [3+3] cycloaddition between the malononitrile derivative and a thiohydrazonate forms the pyrrolopyrimidine ring. Subsequent elimination of byproducts (e.g., ethyl groups) generates the 2-thioxo moiety.

Example :
Miyamoto’s group synthesized spirocondensed systems using this method, though yields are moderate.

Microwave-Assisted Cyclization

This method enhances reaction efficiency and yield through controlled heating.

Intramolecular Cyclization

Reagents/Conditions :

Starting MaterialReagents/ConditionsProduct YieldReference
2-Methyl-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-4-amineAcetonitrile, 1,4-dioxane, microwave (100°C, 25 min)79%

Mechanism :
Microwave irradiation accelerates the cyclization of intermediates (e.g., amines) in polar solvents, favoring the formation of the pyrrolo ring.

Advantages :

  • Shorter reaction times compared to conventional heating.

  • High yields for structurally complex intermediates.

Knoevenagel Condensation

This reaction is used to introduce substituents at the 5-position via α,β-unsaturated intermediates.

Thiazolidinone Precursors

Reagents/Conditions :

Starting MaterialReagents/ConditionsProduct YieldReference
3-(2-Methyl-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-4-yl)-2-thioxothiazolidin-4-oneAromatic aldehydes, EtOH, piperidine, microwave (100°C, 25 min)80–89%

Mechanism :
The enolate of the thioxothiazolidinone attacks the aldehyde, followed by dehydration to form the α,β-unsaturated intermediate. Subsequent cyclization yields the pyrrolopyrimidine core.

Example :
Condensation with 4-nitrobenzaldehyde under microwave conditions yields a 5-aryl-substituted derivative in 89% yield.

Reaction with Thiourea

This method introduces the thioxo group via nucleophilic substitution.

Acid-Catalyzed Thioxation

Reagents/Conditions :

Starting MaterialReagents/ConditionsProduct YieldReference
Pyranopyrimidine derivativesThiourea, HCl, glacial acetic acid, reflux (12 h)71%

Mechanism :
Thiourea displaces a leaving group (e.g., oxo) in the presence of acid, forming the 2-thioxo group.

Example :
Reaction of a pyranopyrimidine with thiourea in acetic acid yields 6-amino-2,8-dithioxo-pyrano[2,3-d:6,5-d']dipyrimidin-4-one.

Palladium-Catalyzed Coupling

This method is used for introducing aryl or heteroaryl substituents.

Suzuki-Miyaura Cross-Coupling

Reagents/Conditions :

Starting MaterialReagents/ConditionsProduct YieldReference
Bromopyrrolopyrimidine derivativesAryl boronic acids, Pd(PPh₃)₄, Na₂CO₃, THF, 80–100°C50–70%

Mechanism :
A palladium catalyst facilitates the coupling of a brominated pyrrolopyrimidine with a boronic acid, introducing substituents at the 5-position.

Example :
Coupling with phenylboronic acid yields a 5-phenyl-substituted derivative.

Comparative Analysis of Methods

MethodKey StepsYield RangeAdvantagesLimitations
[5+1] HeterocyclizationCS₂ + diamine → cyclization60–75%Direct access to core structureModerate yields
[3+3] CyclocondensationMalononitrile + thiohydrazonate → cycloaddition50–60%Versatile for spiro systemsComplex purification
Microwave CyclizationMicrowave irradiation79–89%Rapid, high yieldLimited to compatible solvents
Knoevenagel CondensationAldehyde + thioxothiazolidinone → condensation80–89%Introduces 5-substituentsRequires activated aldehydes
Thiourea ReactionThiourea + acid → substitution70–75%Simple, low-cost reagentsRequires acidic conditions
Palladium CatalysisCross-coupling with boronic acids50–70%Functionalization at C5Expensive catalysts

Chemical Reactions Analysis

Types of Reactions

2-Thioxo-2,3,6,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidin-4(5H)-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thioxo group to a thiol or other reduced forms.

    Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted pyrrolopyrimidines

Scientific Research Applications

Acetylcholinesterase Inhibition

Research has demonstrated that derivatives of this compound exhibit potent inhibition of human acetylcholinesterase (hAChE), an enzyme implicated in neurodegenerative diseases such as Alzheimer’s. In vitro studies showed over 70% inhibition at a concentration of 10 µM with IC50 values in the low micromolar range. Molecular docking studies confirmed strong binding interactions with the enzyme's active site, suggesting potential therapeutic applications for Alzheimer's disease treatment .

Myeloperoxidase Inhibition

Another significant application is the inhibition of myeloperoxidase (MPO), an enzyme associated with cardiovascular disorders. Compounds derived from 2-thioxo-2,3,6,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidin-4(5H)-one have been shown to inhibit MPO effectively. This inhibition can lead to reduced oxidative stress and inflammation in cardiovascular diseases, providing a potential therapeutic pathway for heart-related conditions .

Anticancer Activity

Recent studies have explored the anticancer properties of this compound. It has been found to inhibit Polo-like kinase 1 (Plk1), a target in various cancers. Structure-activity relationship (SAR) studies indicate that modifications to the compound can enhance its efficacy against cancer cells while minimizing cytotoxicity. For instance, S-methylation of certain derivatives has shown improved cellular efficacy in inducing mitotic arrest in cancer cell lines .

Case Studies

StudyApplicationFindings
Study on hAChE Inhibition Alzheimer's DiseaseCompounds demonstrated >70% inhibition at 10 µM; IC50 values around 1 µM .
MPO Inhibition Research Cardiovascular DisordersEffective MPO inhibitors showed promise in reducing inflammation and oxidative stress .
Plk1 Inhibition Study Cancer TherapyIdentified compounds selectively inhibit Plk1 with improved drug-like properties; effective in vitro against cancer cell lines .

Mechanism of Action

The mechanism of action of 2-Thioxo-2,3,6,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidin-4(5H)-one involves its interaction with specific molecular targets. The thioxo group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. This interaction can affect various cellular pathways, including those involved in cell proliferation, apoptosis, and signal transduction .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Variations

(a) Cyclopenta-Fused Derivatives
  • 2-Thioxo-2,3,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4(5H)-one (CAS: 35563-27-0): Features a cyclopentane ring fused to the pyrimidinone core instead of pyrrolidine. Increased ring strain and altered hydrophobicity due to the five-membered carbocyclic system. Similarity score: 0.68 (CAS: 371206-03-0, cyclopenta-thieno derivative) .
(b) Thieno-Fused Derivatives
  • 5,6-Dimethyl-3-(4-methyl-2-pyridinyl)-2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one (Inhibitor F): Replaces the pyrrolo ring with a thiophene (thieno) system. Demonstrated bioactivity in molecular docking studies, likely due to pyridinyl substituents improving target binding .
(c) Benzo-Chromeno-Fused Derivatives
  • 5-(4-Chlorophenyl)-2-thioxo-2,3-dihydro-1H-benzo[6,7]chromeno[2,3-d]pyrimidin-4(5H)-one (Compound 2b): Incorporates a benzo-chromeno system, expanding aromaticity. Higher melting point (198–203°C) and distinct spectral features (e.g., IR νmax 1660 cm⁻¹ for carbonyl) compared to simpler fused systems .

Physicochemical and Spectral Properties

Compound Core Structure Melting Point (°C) Key Spectral Data (IR/NMR)
Target Compound Pyrrolo-pyrimidinone Not reported Molecular formula: C₆H₅N₃OS
Cyclopenta[d]pyrimidin-4-one derivative Cyclopenta Not reported MDL: MFCD00223637
Inhibitor F (thieno derivative) Thieno Not reported Thiophene ring signals in NMR
Benzo-chromeno derivative (2b) Benzo-chromeno 198–203 IR: 1660 cm⁻¹ (C=O); HRMS: 393.0478

Biological Activity

2-Thioxo-2,3,6,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidin-4(5H)-one is a heterocyclic compound belonging to the pyrrolopyrimidine family. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and drug discovery. Its unique structural features, including a thioxo group and fused ring system, contribute to its interaction with various biological targets.

PropertyValue
CAS Number 16372-06-8
Molecular Formula C₆H₇N₃OS
Molecular Weight 169.21 g/mol
IUPAC Name 2-sulfanylidene-1,5,6,7-tetrahydropyrrolo[2,3-d]pyrimidin-4-one
Canonical SMILES C1CNC2=C1C(=O)NC(=S)N2

Anticancer Properties

Research indicates that derivatives of this compound exhibit significant anticancer activity. For instance, studies have shown that certain analogs can inhibit the activity of Polo-like kinase 1 (Plk1), a critical regulator of cell division. These compounds have been evaluated for their ability to induce mitotic arrest and exhibit antiproliferative effects in various cancer cell lines such as HeLa and L363 .

A structure–activity relationship (SAR) analysis revealed that modifications on the thioxo group and the overall scaffold can enhance potency against Plk1. The most effective compounds demonstrated IC50 values in the low micromolar range (approximately 4.4 μM), indicating their potential as therapeutic agents targeting cancer cell proliferation .

The mechanism by which this compound exerts its biological effects appears to involve covalent interactions with nucleophilic sites on proteins. This can lead to modulation of enzymatic activities and disruption of critical cellular pathways related to proliferation and apoptosis.

Antimicrobial Activity

In addition to anticancer properties, compounds within this class have shown promising antibacterial and antiviral activities. For example, research has indicated that certain derivatives possess activity against various bacterial strains and viruses. The presence of the thioxo group is believed to play a crucial role in enhancing this bioactivity by facilitating interactions with microbial targets .

Case Studies

  • Inhibition of Polo-like Kinase 1 : A study focused on the SAR of triazoloquinazolinone-derived inhibitors found that modifications in the thioxo-containing scaffold significantly improved binding affinity and cellular potency against Plk1. The lead compound demonstrated selective inhibition without affecting closely related kinases (Plk2 and Plk3), highlighting its therapeutic potential in cancer treatment .
  • Antimicrobial Efficacy : Another investigation assessed the antimicrobial activity of various thioxopyrimidine derivatives against pathogenic bacteria. The results indicated MIC values ranging from 3.91 to 15.62 μg/mL against several strains, suggesting that these compounds could serve as effective alternatives in antibiotic development .

Q & A

Q. Advanced Research Focus

  • Molecular dynamics (MD) simulations : Predict solvation free energy and identify regions for hydrophilic group incorporation (e.g., -COOH at the thiophene linker) .
  • LogP optimization : Introduce polar substituents (e.g., pyridinyl) to reduce LogP from ~3.5 to <2.0, enhancing aqueous solubility .
  • Co-solvent screening : Use PEG-400 or cyclodextrins in formulation studies to maintain bioactivity .

What purification techniques are optimal for isolating 2-thioxo-pyrrolopyrimidinone derivatives?

Q. Basic Research Focus

  • Column chromatography : Silica gel (60–120 mesh) with ethyl acetate/hexane gradients (3:7 to 7:3) resolves regioisomers .
  • Recrystallization : Ethanol/water mixtures (1:1) yield high-purity crystals (m.p. 188–210°C) .
  • HPLC-PDA : Reverse-phase C18 columns (ACN/water + 0.1% TFA) confirm >95% purity for biological testing .

How are bifunctional inhibitors designed by conjugating this scaffold to thiophene carboxylic acids?

Q. Advanced Research Focus

  • Linker optimization : Alkyl chains (n=1–3) between the pyrrolopyrimidinone and thiophene carboxylate improve cell permeability. For example, a methylene linker in 19a enhances IC50_{50} against EGFR by 10-fold compared to unmodified analogs .
  • Glutamate conjugation : Diethyl L-glutamate derivatives (e.g., 20a ) exhibit dual kinase/folate receptor targeting, validated via competitive binding assays .

What strategies mitigate solubility limitations in in vivo studies?

Q. Advanced Research Focus

  • Prodrug design : Convert carboxylic acids to ester prodrugs (e.g., ethyl esters) for oral administration, with enzymatic hydrolysis in plasma .
  • Nanoformulation : Encapsulate derivatives in PLGA nanoparticles (150–200 nm) to enhance bioavailability and reduce renal clearance .

How are metabolic soft spots identified to improve compound stability?

Q. Advanced Research Focus

  • Isotope-labeling studies : Track 14C^{14}C-labeled compounds in hepatocyte incubations to identify oxidative hotspots (e.g., benzylic positions) .
  • CYP450 inhibition assays : Co-incubate with CYP3A4/2D6 inhibitors (e.g., ketoconazole) to pinpoint enzyme-specific degradation pathways .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.